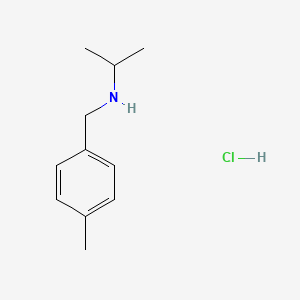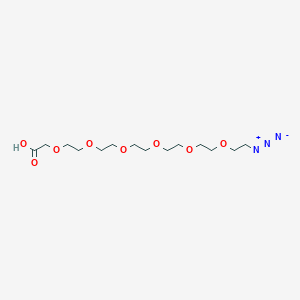
Azido-PEG6-CH2COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-PEG6-CH2COOH, also known as 20-Azido-3,6,9,12,15,18-hexaoxaicosanoic acid, is a polyethylene glycol (PEG)-based compound. It is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The compound contains an azide group, which makes it a valuable reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions .
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG6-CH2COOH is typically synthesized through a multi-step process involving the functionalization of PEG with azide and carboxyl groups. The synthesis begins with the activation of PEG with a suitable leaving group, followed by nucleophilic substitution with sodium azide to introduce the azide group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the azide and carboxyl group introduction .
化学反应分析
Types of Reactions
Azido-PEG6-CH2COOH primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper source and reducing agent, respectively. .
SPAAC: This reaction is performed under mild conditions, often in aqueous media, without the need for additional reagents
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and biocompatible. These conjugates are widely used in bioconjugation, drug delivery, and the synthesis of PROTACs .
科学研究应用
Azido-PEG6-CH2COOH has numerous applications in scientific research, including:
Chemistry: It is used as a linker in the synthesis of complex molecules and bioconjugates through click chemistry
Biology: The compound is employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, for various biological studies
Medicine: This compound is used in the development of targeted drug delivery systems and PROTACs, which are designed to selectively degrade disease-causing proteins
Industry: The compound is utilized in the production of advanced materials and nanotechnology applications
作用机制
Azido-PEG6-CH2COOH exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkynes to form triazoles, which serve as robust and biocompatible linkers. In the context of PROTACs, the compound facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome .
相似化合物的比较
Similar Compounds
- Azido-PEG4-CH2COOH
- Azido-PEG8-CH2COOH
- Azido-dPEG4-acid
- Azido-dPEG8-acid
- 6-Azido-hexanoic acid
Uniqueness
Azido-PEG6-CH2COOH is unique due to its optimal chain length, which provides a balance between flexibility and stability. This makes it particularly suitable for applications requiring precise spatial arrangement and biocompatibility. Compared to shorter or longer PEG linkers, this compound offers enhanced solubility and reduced steric hindrance, making it a preferred choice for bioconjugation and PROTAC synthesis .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O8/c15-17-16-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14(18)19/h1-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXXKIVNLFPCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
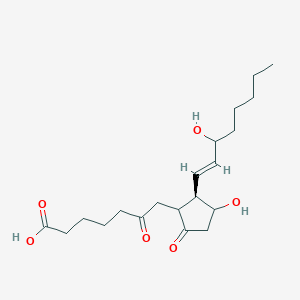
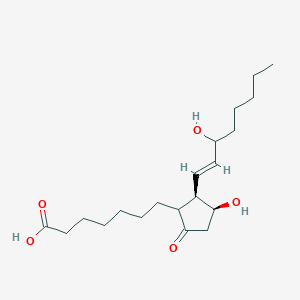
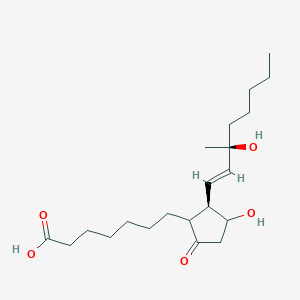
![6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one](/img/structure/B7852305.png)
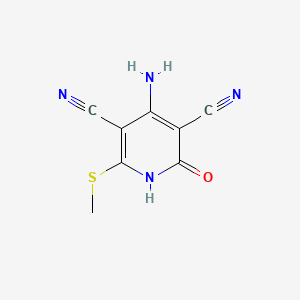
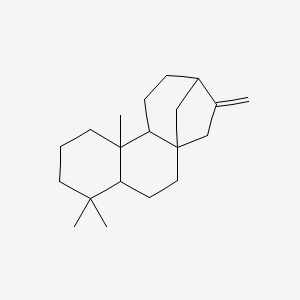
![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B7852331.png)
![Butyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852337.png)
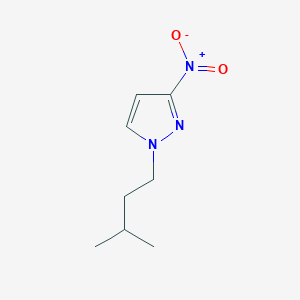
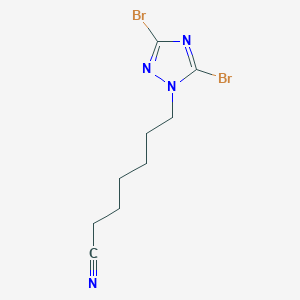
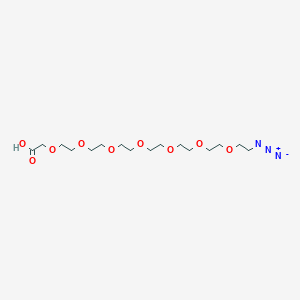
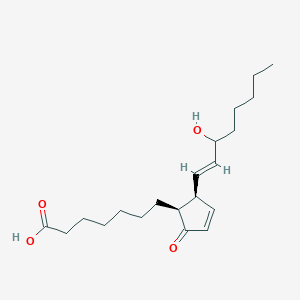
![7-[(2S)-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B7852385.png)
